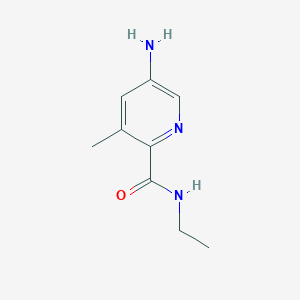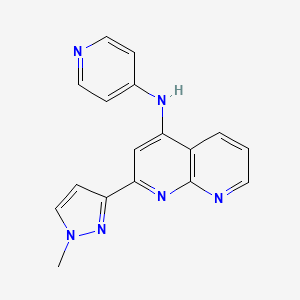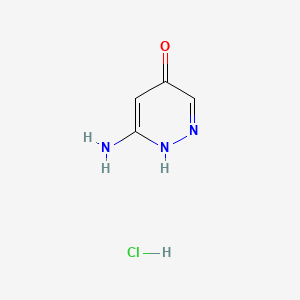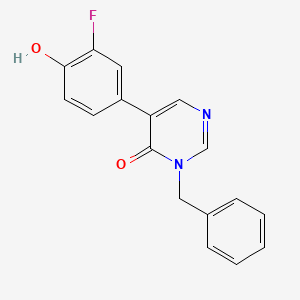
N-(6-Bromo-2-fluoro-3-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromo-2-fluoro-3-pyridyl)acetamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a fluorine atom at the 2nd position, and an acetamide group at the 3rd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-2-fluoro-3-pyridyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 6-bromo-2-fluoro-3-pyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Another method involves the use of palladium-catalyzed Suzuki cross-coupling reactions. In this approach, 6-bromo-2-fluoro-3-pyridine is reacted with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, and the product is isolated by standard workup procedures .
Industrial Production Methods
Industrial production of N-(6-bromo-2-fluoro-3-pyridyl)acetamide typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and high yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-bromo-2-fluoro-3-pyridyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction Reactions: Reduction of the acetamide group can yield the corresponding amine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives with various functional groups.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Amino derivatives of pyridine.
Aplicaciones Científicas De Investigación
N-(6-bromo-2-fluoro-3-pyridyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds
Mecanismo De Acción
The mechanism of action of N-(6-bromo-2-fluoro-3-pyridyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)acetamide: Lacks the bromine and fluorine substituents, resulting in different chemical and biological properties.
3-bromo-2-fluoropyridine: Lacks the acetamide group, affecting its reactivity and applications.
6-bromo-2-fluoropyridine: Lacks the acetamide group, leading to different chemical behavior and uses
Uniqueness
N-(6-bromo-2-fluoro-3-pyridyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and binding affinity towards biological targets. The acetamide group further contributes to its versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C7H6BrFN2O |
|---|---|
Peso molecular |
233.04 g/mol |
Nombre IUPAC |
N-(6-bromo-2-fluoropyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H6BrFN2O/c1-4(12)10-5-2-3-6(8)11-7(5)9/h2-3H,1H3,(H,10,12) |
Clave InChI |
PGDBJJNHQVWTGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(N=C(C=C1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


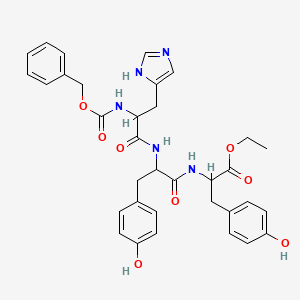
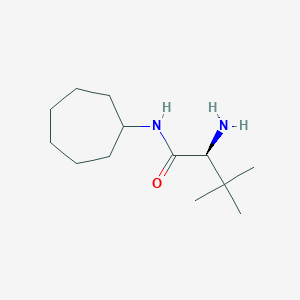
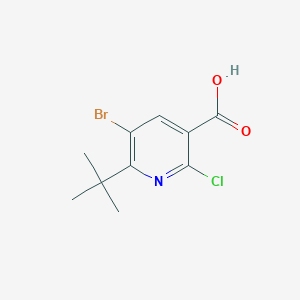
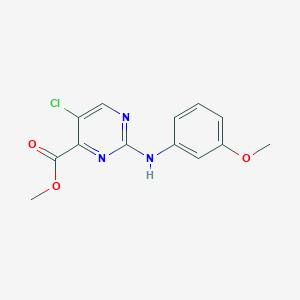

![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B13900522.png)
![1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene](/img/structure/B13900530.png)
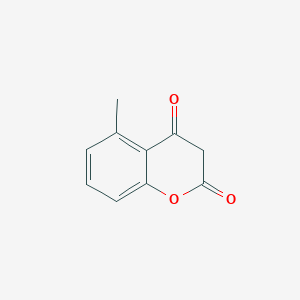
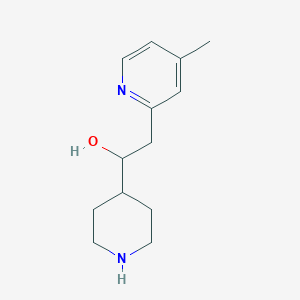
![tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13900561.png)
